![molecular formula C8H9ClO B12070917 (1R,5R,6R)-3-methylbicyclo[3.1.0]hex-3-ene-6-carbonyl chloride CAS No. 98973-73-0](/img/structure/B12070917.png)
(1R,5R,6R)-3-methylbicyclo[3.1.0]hex-3-ene-6-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,5R,6R)-3-methylbicyclo[310]hex-3-ene-6-carbonyl chloride is a bicyclic organic compound with a unique structure that includes a three-membered ring fused to a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,5R,6R)-3-methylbicyclo[3.1.0]hex-3-ene-6-carbonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a bicyclic ketone.
Chlorination: The ketone is subjected to chlorination using reagents like thionyl chloride or oxalyl chloride to introduce the carbonyl chloride group.
Cyclization: The chlorinated intermediate undergoes cyclization under specific conditions to form the bicyclic structure.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Substitution Reactions: The carbonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can yield carboxylic acids or other oxidized products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols can be used under mild to moderate conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Alcohols or amines.
Oxidation: Carboxylic acids or other oxidized derivatives.
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block in the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology and Medicine:
Drug Development:
Biological Probes: Used in the design of probes for studying biological processes.
Industry:
Material Science: Utilized in the synthesis of materials with specific properties.
Agrochemicals: Potential use in the development of new agrochemical products.
Mechanism of Action
The mechanism of action of (1R,5R,6R)-3-methylbicyclo[3.1.0]hex-3-ene-6-carbonyl chloride involves its reactivity with various biological molecules. The carbonyl chloride group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, potentially altering their function. This reactivity makes it useful in drug development and as a biological probe.
Comparison with Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a similar carbonyl functionality.
Acetylacetone: Another compound with a carbonyl group that undergoes similar types of reactions.
Diketene: Used in the synthesis of various acetoacetic acid derivatives.
Uniqueness:
Structural Complexity: The bicyclic structure of (1R,5R,6R)-3-methylbicyclo[3.1.0]hex-3-ene-6-carbonyl chloride provides unique reactivity compared to simpler compounds.
Reactivity: The presence of the carbonyl chloride group offers distinct reactivity patterns, making it valuable in specific synthetic applications.
This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research and industrial applications.
Properties
CAS No. |
98973-73-0 |
|---|---|
Molecular Formula |
C8H9ClO |
Molecular Weight |
156.61 g/mol |
IUPAC Name |
(1R,5R,6R)-3-methylbicyclo[3.1.0]hex-2-ene-6-carbonyl chloride |
InChI |
InChI=1S/C8H9ClO/c1-4-2-5-6(3-4)7(5)8(9)10/h2,5-7H,3H2,1H3/t5-,6+,7-/m0/s1 |
InChI Key |
MKFVRCBLWIBNLD-XVMARJQXSA-N |
Isomeric SMILES |
CC1=C[C@H]2[C@@H](C1)[C@H]2C(=O)Cl |
Canonical SMILES |
CC1=CC2C(C1)C2C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


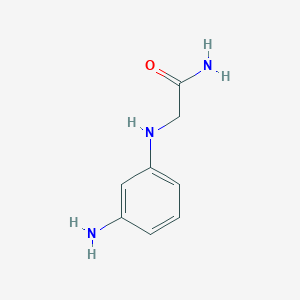
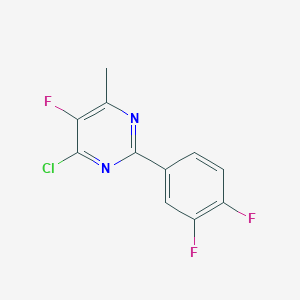
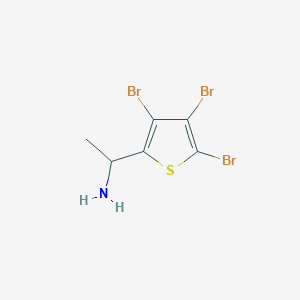

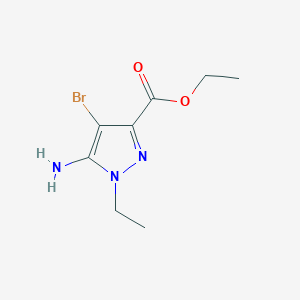



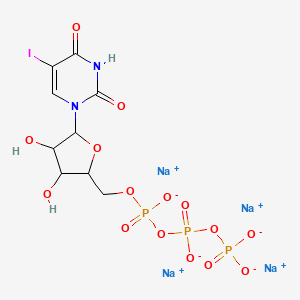


![4-[1,4]Diazepan-1-yl-N-methyl-benzamide](/img/structure/B12070890.png)
![sodium;2,3-dihydroxypropyl [(2R)-3-[(Z)-heptadec-10-enoyl]oxy-2-hydroxypropyl] phosphate](/img/structure/B12070918.png)

